Cathepsin B Inhibition: Potency Comparison vs. Amentoflavone and 4′,7-Dimethylamentoflavone
In a direct head-to-head comparison from the same study and plant source (Taxodium mucronatum), Podocarpusflavone A inhibited cathepsin B with an IC50 of 1.68 µM. This potency is comparable to amentoflavone (IC50 = 1.75 µM), but both are significantly less potent than the analog 4′,7-dimethylamentoflavone, which achieved an IC50 of 0.55 µM under identical assay conditions [1]. This demonstrates that while Podocarpusflavone A is an effective cathepsin B inhibitor, the methylation pattern on the biflavonoid core is a critical determinant of inhibitory strength.
| Evidence Dimension | Cathepsin B Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.68 µM |
| Comparator Or Baseline | Amentoflavone (IC50 = 1.75 µM); 4′,7-Dimethylamentoflavone (IC50 = 0.55 µM) |
| Quantified Difference | Podocarpusflavone A is ~1.04x more potent than amentoflavone and ~3.3x less potent than 4′,7-dimethylamentoflavone. |
| Conditions | In vitro enzyme inhibition assay using compounds isolated from Taxodium mucronatum. Assay details not specified in abstract, but reported as IC50 values in µM [1]. |
Why This Matters
This data provides a quantitative baseline for experimental design, allowing researchers to select the appropriate biflavonoid based on the required potency for cathepsin B inhibition.
- [1] Zhang, Y.M., Tan, N.H., Huang, H.Q., Jia, R.R., Zeng, G.Z., Ji, C.J. (2005). Three Bioactive Biflavones Isolated from Taxodium mucronatum. Acta Botanica Yunnanica, 27(1), 107-110. View Source
